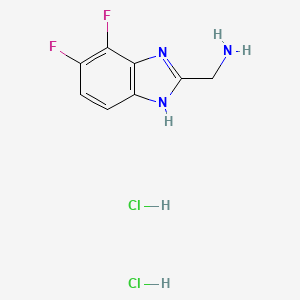

![molecular formula C11H17LiN2O2S B2586983 Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate CAS No. 2126177-30-6](/img/structure/B2586983.png)

Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

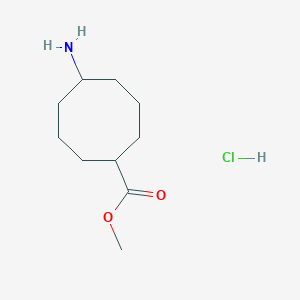

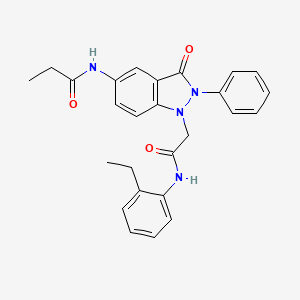

“Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate” is a complex organic compound that contains a lithium ion, an ethyl(2-methylpropyl)amino group, and a 1,3-thiazol-4-yl acetate group . The exact properties and uses of this compound would depend on its specific structure and the way these groups are arranged.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its constituent groups. The lithium ion would likely be associated with the acetate group, while the ethyl(2-methylpropyl)amino group and the 1,3-thiazol-4-yl group would form the organic part of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific structure and the conditions under which it’s used. It could potentially participate in various types of organic reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and reactivity, would be determined by its specific structure .Wissenschaftliche Forschungsanwendungen

Lithium Ion Solvation and Ionic Liquids

Research into the solvation structure of lithium ions in room-temperature ionic liquids has been a subject of interest. For example, Umebayashi et al. (2007) conducted a study on lithium ion solvation in ionic liquids involving bis(trifluoromethanesulfonyl) imide anion, revealing insights into the coordination of lithium ions through Raman spectroscopy and DFT calculations Umebayashi et al., 2007. Additionally, Umebayashi et al. (2011) explored the liquid structure and Li+ ion solvation in bis(trifluoromethanesulfonyl)amide based ionic liquids, contributing to understanding the solvation structure through high-energy X-ray diffraction and MD simulations Umebayashi et al., 2011.

Lithium Iron Oxide Nanoparticles and Batteries

Krummacher et al. (2015) reported on the ionic liquid-assisted solid-state synthesis of lithium iron oxide nanoparticles for rechargeable lithium-ion batteries. Their work demonstrates a simple method to control the surface and morphology of lithium iron oxide (LFO) particles, which are critical for the performance of lithium-ion batteries Krummacher et al., 2015.

Solubility, Conductivity, and Viscosity of Lithium Salts

Rosol et al. (2009) studied the solubility, ionic conductivity, and viscosity of lithium salts in room temperature ionic liquids, highlighting the importance of selecting appropriate ionic liquids to achieve optimal electrolyte properties for lithium batteries Rosol et al., 2009.

Electrocodeposition of Lithium and Copper

Yan et al. (2012) investigated the electrocodeposition of lithium and copper from a room-temperature ionic liquid, presenting a novel approach to obtaining Li-Cu alloy coatings. Their findings have implications for the development of advanced materials with controlled properties Yan et al., 2012.

Anion Coordination Interactions

McOwen et al. (2014) delved into anion coordination interactions in solvates with lithium salts, providing insights into how DCTA– and TDI– anions coordinate Li+ cations. This research is crucial for understanding the behavior of lithium battery electrolytes and improving their performance McOwen et al., 2014.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

lithium;2-[2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2S.Li/c1-4-13(6-8(2)3)11-12-9(7-16-11)5-10(14)15;/h7-8H,4-6H2,1-3H3,(H,14,15);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBDKJMBJDZINM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CCN(CC(C)C)C1=NC(=CS1)CC(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17LiN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 2-{2-[ethyl(2-methylpropyl)amino]-1,3-thiazol-4-yl}acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-2-[[3-hydroxy-6-(hydroxymethyl)-4-oxopyran-2-yl]-(4-methoxyphenyl)methyl]-6-(hydroxymethyl)pyran-4-one](/img/structure/B2586901.png)

![7-Ethoxy-2-(4-methoxyphenyl)-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2586902.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(3-methoxy-1-methyl-1H-pyrazol-4-yl)methanone](/img/structure/B2586905.png)